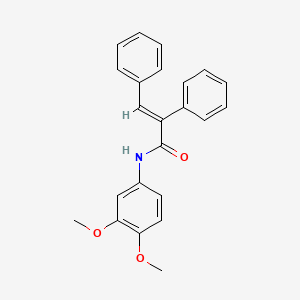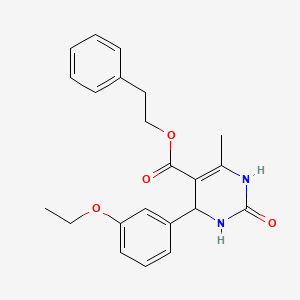
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide, also known as DPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPA is a derivative of diphenylacrylamide and is known for its unique properties, including its ability to act as a photosensitizer and its potential to inhibit the growth of cancer cells.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide in cancer cells involves the induction of apoptosis through the activation of caspase enzymes. N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has also been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including Akt and ERK. In photodynamic therapy, N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide acts as a photosensitizer by absorbing light and transferring the energy to oxygen molecules, which then react with cellular components to produce reactive oxygen species that destroy cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis, and the activation of caspase enzymes. N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide is its poor solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide. One possible direction is the development of more efficient synthesis methods that can produce N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide in larger quantities. Another direction is the investigation of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide's potential as a photosensitizer in other applications, such as photovoltaics and photocatalysis. Additionally, the development of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide-based materials with unique properties could have applications in various fields, including electronics and sensing.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been extensively studied for its potential applications in various fields, including cancer research, photodynamic therapy, and material science. In cancer research, N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent that destroys cancer cells. In material science, N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and luminescent materials.
特性
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-21-14-13-19(16-22(21)27-2)24-23(25)20(18-11-7-4-8-12-18)15-17-9-5-3-6-10-17/h3-16H,1-2H3,(H,24,25)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJFLLVVDAMGMT-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dimethoxyphenyl)-2,3-diphenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)
![5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)


![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)
![2-[(5-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5155879.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5155885.png)
![{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(3,4-dichlorophenyl)methanone](/img/structure/B5155889.png)


![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)
